7-Thia-2-azaspiro[3.5]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Thia-2-azaspiro[3.5]nonane hydrochloride is a chemical compound with the molecular formula C7H13NS·HCl and a molecular weight of 179.71 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where a sulfur atom and a nitrogen atom are incorporated into the ring system. This compound is typically available in a powder form and is used in various scientific research applications .
Preparation Methods
The synthesis of 7-Thia-2-azaspiro[3.5]nonane hydrochloride involves several steps. One common method starts with N-Boc-4-piperidone as the raw material. The synthetic route includes the following steps :
Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.
Cyclization: The intermediate is then subjected to a [2+2] cyclization reaction catalyzed by zinc/copper and trichloroacetyl chloride to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol.
Deprotection: Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product, this compound, with a purity of 98%.
Chemical Reactions Analysis
7-Thia-2-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Scientific Research Applications
7-Thia-2-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 7-Thia-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
7-Thia-2-azaspiro[3.5]nonane hydrochloride can be compared with similar compounds such as 2-thia-7-azaspiro[3.5]nonane hydrochloride and 7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride . These compounds share a similar spirocyclic structure but differ in the position of the sulfur and nitrogen atoms or the presence of additional functional groups. The unique arrangement of atoms in this compound gives it distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
7-thia-2-azaspiro[3.5]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXSFCWRUKRBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.